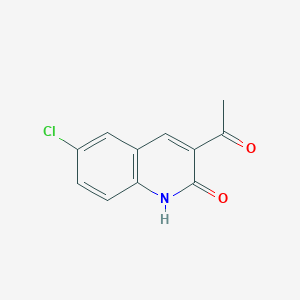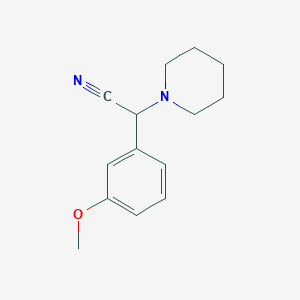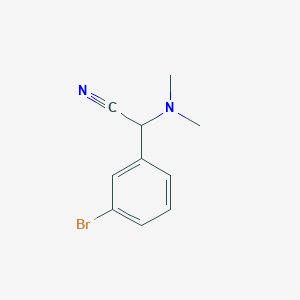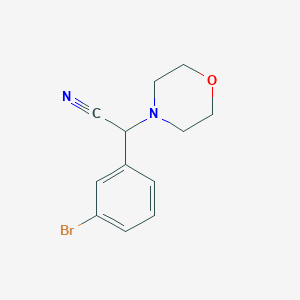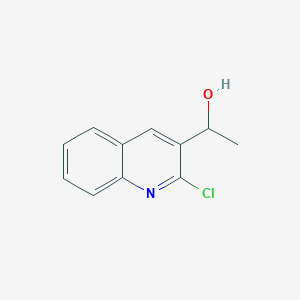
1-(2-Chloroquinolin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroquinolin-3-yl)ethan-1-ol is an organic compound that has garnered significant attention in various fields of research and industry. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the second position and an ethan-1-ol group at the third position. The molecular formula of this compound is C11H10ClNO, and it has a molecular weight of 207.7 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloroquinolin-3-yl)ethan-1-ol can be synthesized through various synthetic routes. One common method involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. This reaction typically takes place in dimethyl sulfoxide (DMSO) solution under reflux conditions. The reaction of equimolar amounts of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles leads to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of metal salts, such as silver salts, is crucial for achieving high selectivity and enhanced reaction rates. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-(2-Chloroquinolin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline derivatives, while substitution reactions result in various substituted quinoline compounds .
科学研究应用
1-(2-Chloroquinolin-3-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antimalarial agents.
Medicine: Research has indicated that derivatives of this compound exhibit significant pharmacological properties, including antimicrobial, antimalarial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-(2-Chloroquinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antimalarial effects. For example, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . Additionally, the compound’s ability to interact with cellular membranes and disrupt their integrity contributes to its antimicrobial properties .
相似化合物的比较
1-(2-Chloroquinolin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound shares a similar quinoline structure but differs in the functional groups attached to the ring.
Hydroxychloroquine: An aminoquinoline derivative commonly used in the treatment of malaria and autoimmune diseases.
Chloroquine: Another aminoquinoline derivative with antimalarial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(2-chloroquinolin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZXSYIUHVITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7791556.png)
![2-[2-(4-Chlorophenyl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7791562.png)
![2-{2-[1-(4-Chlorophenyl)cyclopentyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7791574.png)
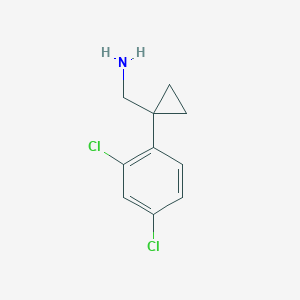
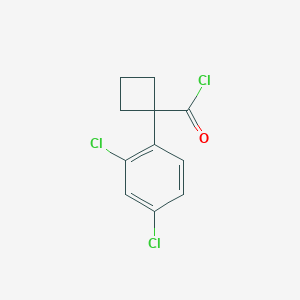
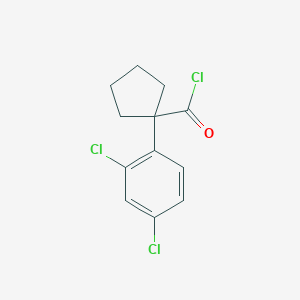
![[1-(4-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B7791600.png)
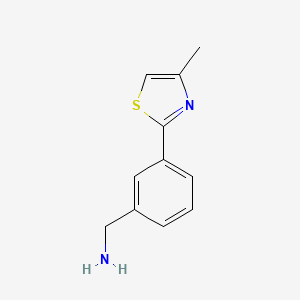
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B7791607.png)
